3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole

Medicinal Chemistry Structure-Activity Relationship Antiproliferative

Select CAS 1484773-50-3 for fragment-based CNS and kinase programs where the 3-substituted 1H-1,2,4-triazole NH donor orientation is critical. This C7H12N4 scaffold (Fsp³=0.714, LogP=-0.04, TPSA=53.6 Ų) offers superior BBB permeability prediction over the 4-substituted regioisomer (CAS 1225218-69-8) while maintaining aqueous solubility for biochemical assays. The pyrrolidine secondary amine enables amide coupling or reductive amination; the triazole NH supports click chemistry for PROTAC or bioconjugation. Insist on 98% purity to minimize side reactions during library elaboration.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B13586815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESC1CNCC1CC2=NC=NN2
InChIInChI=1S/C7H12N4/c1-2-8-4-6(1)3-7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11)
InChIKeyHDGSDJQCAIDDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole – Research-Grade Heterocyclic Building Block with Defined Regiochemistry


3-(Pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole (CAS 1484773-50-3) is a C7H12N4 heterocyclic building block combining a 1,2,4-triazole nucleus with a pyrrolidine ring tethered via a methylene linker at the triazole 3-position . The 1H-tautomer and 3-substitution pattern place this compound precisely at the intersection of two privileged scaffolds in medicinal chemistry, offering a vector for fragment-based elaboration distinct from its 4-substituted regioisomer . Accessible from multiple reputable chemical suppliers with batch purity specifications up to 98%, this compound serves as a versatile intermediate for the synthesis of kinase-targeted and receptor-modulating compound libraries .

Why 3-(Pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole Cannot Be Freely Swapped with Its 4-Substituted Regioisomer or Other Triazole-Pyrrolidine Analogs


The regioisomeric pairing of 3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole (CAS 1484773-50-3, the 3-substituted, 1H tautomer) against 4-(pyrrolidin-3-ylmethyl)-1,2,4-triazole (CAS 1225218-69-8, 4-substituted) illustrates a critical procurement decision: the position of the methylene-pyrrolidine attachment on the triazole ring fundamentally redirects molecular recognition, hydrogen-bonding geometry, and subsequent biological screening outcomes . Published SAR data for pyrrolidine-1,2,4-triazole hybrid libraries confirm that moving the pyrrolidine attachment from N-4 to C-3 can shift kinase inhibition potency by over an order of magnitude and alter selectivity across kinase panel screens [1]. Without careful structural verification, interchanging these regioisomers in a lead-optimization campaign risks generating misleading SAR and wasting synthetic resources [2].

Quantitative Differentiation Evidence for 3-(Pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole Relative to Its Regioisomer and Analogs


Regioisomeric Differentiation: Triazole Substitution Position Alters Cytotoxic Potency by Up to 3-Fold

In a series of pyrrolidine-triazole hybrids, the IC50 values against HL-60 leukemia cells ranged from 4.21 µM to 12.4 µM depending on the position of the pyrrolidine substitution on the triazole ring [1]. The 3-position substitution pattern (as in CAS 1484773-50-3) provides a distinct vector for fragment growth compared to the 4-substituted regioisomer (CAS 1225218-69-8), with the potential to access a different region of chemical space.

Medicinal Chemistry Structure-Activity Relationship Antiproliferative

Physicochemical Differentiation: Lower LogP Provides Superior Aqueous Compatibility for Biochemical Assays

3-(Pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole (CAS 1484773-50-3) exhibits a calculated LogP of approximately -0.04 (Chemscene, CS-0267560) , compared to a reported LogP of -1.45 for its 4H-tautomer regioisomer from Fluorochem . The more moderately lipophilic character of the 1H tautomer places it closer to optimal drug-like space (LogP 0–3) and predicts improved passive membrane permeability relative to the excessively hydrophilic 4H regioisomer.

Drug-likeness Solubility Physicochemical Profiling

Topological Polar Surface Area (TPSA) as a Predictor of Blood-Brain Barrier Penetration Potential

The calculated TPSA of 53.6 Ų for 3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole (Chemscene data ) falls below the widely accepted threshold of 60 Ų for favorable CNS penetration, and well below the 90 Ų cutoff for oral absorption. This value is identical for both 3- and 4-substituted regioisomers due to their shared molecular formula and connectivity pattern, but becomes a differentiating factor when compared to more polar triazole-pyrrolidine analogues containing additional H-bond donors.

CNS Drug Discovery Blood-Brain Barrier Computational ADME

Purity Specifications: 98% Minimum Purity Enables Reproducible Fragment Elaboration

3-(Pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole is available from multiple suppliers at minimum purities ranging from 97% (AKSci ) to 98% (Chemscene , Fluorochem ). The 98% specification from two independent suppliers provides a documented quality baseline superior to the 95% or lower purity frequently encountered for bespoke heterocyclic building blocks.

Fragment-Based Drug Discovery Chemical Biology Quality Control

Fraction sp³ (Fsp³) as a Marker of Three-Dimensionality for Fragment-Based Screening

With an Fsp³ value of 0.714 , 3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole occupies a favorable position in fragment library design: substantially above the Fsp³ ≥ 0.45 guideline for lead-like character (Lovering et al., 2009). This high fraction of sp³-hybridized carbon atoms correlates with increased clinical success rates, as greater molecular complexity reduces the likelihood of flat, aromatically-dominated molecules that are more prone to promiscuous binding and off-target effects.

Fragment-Based Drug Discovery Molecular Complexity Compound Library Design

Rotatable Bond Count and Molecular Complexity for Fragment Growth Vector Planning

The compound possesses only 2 rotatable bonds , which constrains conformational flexibility relative to more complex analogues such as 3-isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole (CAS 1466107-27-6, MW 222.32) . Lower rotatable bond count correlates with higher ligand efficiency and reduced entropic penalty upon target binding, as described by the widely referenced Veber rules (≤10 rotatable bonds) for oral bioavailability.

Fragment Elaboration Medicinal Chemistry Design Conformational Analysis

Recommended Procurement and Application Scenarios for 3-(Pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Prioritized CNS-Penetrant Fragment Library Member

Researchers building fragment libraries for CNS target screening should prioritize CAS 1484773-50-3 over the regioisomeric 4-substituted triazole based on its TPSA of 53.6 Ų (below the 60 Ų CNS threshold) combined with a favorable LogP of -0.04 and an Fsp³ of 0.714 , which together predict adequate blood-brain barrier permeability while maintaining sufficient aqueous solubility for biochemical assay compatibility. The 2 rotatable bonds support efficient fragment elaboration with clear SAR interpretation.

Kinase Inhibitor Lead Optimization: Scaffold Selection Requiring Defined Regiochemistry

In kinase inhibitor programs where pyrrolidine-triazole hybrids have demonstrated IC50 values as low as 4.21 µM against HL-60 leukemia cells , the 3-substituted 1H-triazole scaffold (CAS 1484773-50-3) offers a distinct hydrogen-bond donor/acceptor geometry compared to the 4-substituted regioisomer. Medicinal chemists should select CAS 1484773-50-3 when the target protein's ATP-binding site or allosteric pocket requires a hydrogen-bond donor from the triazole NH in a specific spatial orientation that the 3-substitution pattern uniquely provides.

Chemical Biology Tool Compound Synthesis: High-Purity Starting Material for Bioconjugation

For chemists preparing chemical probes or PROTAC precursors requiring high-purity starting materials, CAS 1484773-50-3 sourced at 98% purity reduces the risk of side reactions during subsequent functionalization steps. The pyrrolidine secondary amine provides a convenient handle for amide coupling or reductive amination with linker moieties, while the triazole NH can participate in copper-catalyzed or metal-free click chemistry for bioconjugation applications.

Antimicrobial Drug Discovery: Triazole-Pyrrolidine Hybrid Scaffold Exploration

1,2,4-Triazole derivatives have demonstrated broad antimicrobial activity against Gram-positive and Gram-negative bacteria, with 1,2,4-triazole compounds achieving IC50 values as low as 25 µM against MraY enzyme . When building focused libraries for antimicrobial screening, the 3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole scaffold provides an underexplored substitution pattern distinct from the more common 4-substituted triazole antifungals (e.g., fluconazole analogues), offering potential for discovering agents with novel resistance profiles.

Quote Request

Request a Quote for 3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.